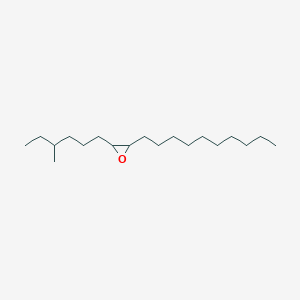
2-Decyl-3-(4-methylhexyl)oxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a sex pheromone found in moths, such as the gypsy moth (Lymantria dispar), and is used to attract mates . This compound is a type of epoxide, which is a three-membered ring structure containing an oxygen atom.
準備方法
Synthetic Routes and Reaction Conditions
There are two main methods for synthesizing 2-Decyl-3-(4-methylhexyl)oxirane:
Chiral Pool Synthesis: This method involves using chiral starting materials to construct the desired stereochemistry.
Asymmetric Epoxidation: This method is quicker, easier, and more cost-effective. It involves constructing an epoxide ring from diols through processes such as filtration and chromatography.
Industrial Production Methods
Industrial production of epoxides, including this compound, typically involves the catalytic oxidation of alkenes using air or oxygen. This process is efficient and scalable for large-scale production .
化学反応の分析
Types of Reactions
2-Decyl-3-(4-methylhexyl)oxirane undergoes various types of chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions.
Reduction: Reduction reactions can convert the epoxide into alcohols.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids such as m-chloroperoxybenzoic acid (MCPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxides (RO-) can be used under basic conditions.
Major Products
Oxidation: Produces diols or other oxygenated compounds.
Reduction: Produces alcohols.
Substitution: Produces substituted alcohols or ethers.
科学的研究の応用
2-Decyl-3-(4-methylhexyl)oxirane has several scientific research applications:
Chemistry: Used as a model compound for studying epoxide reactions and mechanisms.
Biology: Acts as a sex pheromone in moths, aiding in the study of insect behavior and ecology.
Industry: Used in pest management to control moth populations by disrupting mating patterns.
作用機序
The primary mechanism of action for 2-Decyl-3-(4-methylhexyl)oxirane is its role as a sex pheromone. Female moths release this compound to attract male moths for mating. The compound binds to specific receptors in the male moths, triggering a behavioral response that leads them to the female . This mechanism involves molecular targets such as olfactory receptors and neural pathways in the moths.
類似化合物との比較
Similar Compounds
cis-7,8-epoxy-2-methyloctadecane: Another epoxide with similar pheromone activity in moths.
1,2-epoxydodecane: A simpler epoxide used in various chemical reactions.
Uniqueness
2-Decyl-3-(4-methylhexyl)oxirane is unique due to its specific role as a sex pheromone in gypsy moths. Its structure allows it to effectively bind to olfactory receptors in male moths, making it highly effective in disrupting mating patterns and controlling moth populations .
特性
CAS番号 |
35898-60-3 |
|---|---|
分子式 |
C19H38O |
分子量 |
282.5 g/mol |
IUPAC名 |
2-decyl-3-(4-methylhexyl)oxirane |
InChI |
InChI=1S/C19H38O/c1-4-6-7-8-9-10-11-12-15-18-19(20-18)16-13-14-17(3)5-2/h17-19H,4-16H2,1-3H3 |
InChIキー |
QEGHISCKLVWQRG-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC1C(O1)CCCC(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


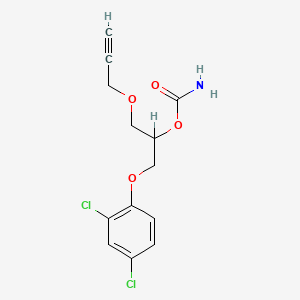
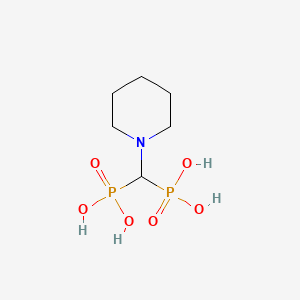
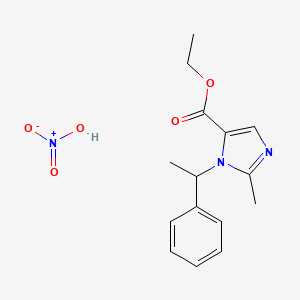
![Ethyl [3-(4-chlorophenyl)-6-{[5-(diethylamino)pentan-2-yl]amino}pyrido[2,3-b]pyrazin-8-yl]carbamate](/img/structure/B14683553.png)
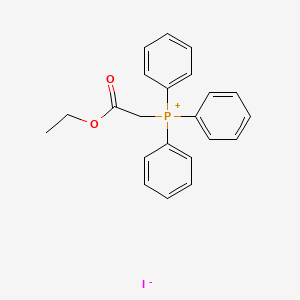
![3-Phenylbicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B14683562.png)

![7-Phenylbicyclo[2.2.1]heptane](/img/structure/B14683574.png)

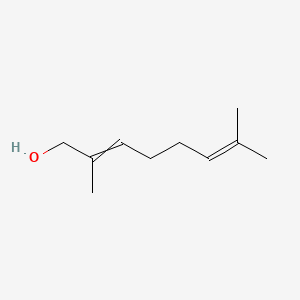
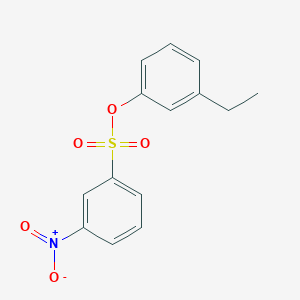
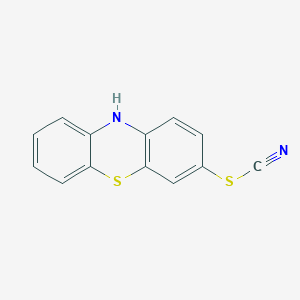
![Trichloro{[2-(chloromethyl)phenyl]methyl}silane](/img/structure/B14683598.png)

